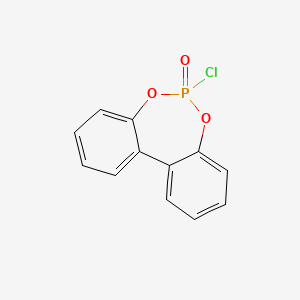

2,2'-Diphenylene chlorophosphonate

Description

Structure

3D Structure

Properties

CAS No. |

52258-06-7 |

|---|---|

Molecular Formula |

C12H8ClO3P |

Molecular Weight |

266.61 g/mol |

IUPAC Name |

6-chlorobenzo[d][1,3,2]benzodioxaphosphepine 6-oxide |

InChI |

InChI=1S/C12H8ClO3P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H |

InChI Key |

OSPXRUHPRVZMJN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)Cl |

Other CAS No. |

52258-06-7 |

Synonyms |

2,2'-diphenylene chlorophosphonate |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Fundamental Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution at the tetracoordinated phosphorus center of 2,2'-diphenylene chlorophosphonate can proceed through various mechanistic pathways. These pathways are often categorized as either stepwise, involving discrete intermediates, or concerted, where bond formation and breakage occur simultaneously. The specific mechanism is influenced by the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom.

While stepwise mechanisms are common, concerted SN2-type pathways are also proposed for nucleophilic substitution at phosphorus. researchgate.net Unlike the classic SN2 reaction at a carbon center which proceeds through a single transition state with inversion of configuration, the SN2 pathway at phosphorus can be more complex. youtube.comyoutube.com Theoretical studies on model systems have shown that the potential energy surface for SN2 reactions at phosphorus can differ significantly from that at carbon, sometimes lacking the characteristic double-well potential and instead featuring a single well with a stable transition complex. tripod.comnih.gov

The geometry of the transition state in these reactions is crucial for understanding the reaction dynamics. For a backside attack, the transition state would involve the incoming nucleophile and the leaving group occupying apical positions in a trigonal bipyramidal geometry around the central phosphorus atom. researchgate.net The planarity and rigidity of the 2,2'-diphenylene backbone in the chlorophosphonate likely impose significant constraints on the possible transition state geometries.

Nucleophilic substitution at a stereogenic phosphorus center can proceed with either retention or inversion of configuration. The stereochemical outcome is a powerful diagnostic tool for elucidating the reaction mechanism. researchgate.net While a direct backside SN2 attack typically leads to inversion of configuration, reactions proceeding through a pentacoordinated intermediate can result in either retention or inversion, depending on the lifetime of the intermediate and the relative rates of pseudorotation and leaving group departure. researchgate.net The specific stereochemical course is highly dependent on the reaction conditions and the nature of the reactants. nih.gov

The reactivity of this compound is significantly influenced by both steric and electronic factors. The bulky 2,2'-diphenylene ligand imposes considerable steric hindrance around the phosphorus center, which can affect the approach of the nucleophile and the stability of the transition state or intermediate. researchgate.net

Electronically, the phosphoryl group (P=O) is highly polarizing, rendering the phosphorus atom electrophilic and susceptible to nucleophilic attack. The electronegativity of the substituents attached to the phosphorus atom also plays a crucial role. The chlorine atom is a good leaving group, facilitating nucleophilic substitution. The electronic properties of the nucleophile itself, such as its basicity and polarizability, will also have a profound impact on the reaction rate and mechanism. sapub.org

Phosphorylating Capabilities and Applications as a Reagent

This compound and related compounds are effective phosphorylating agents, a property that is exploited in various synthetic applications, most notably in nucleoside chemistry.

In the realm of nucleoside chemistry, the efficient introduction of a phosphate (B84403) group is a critical step in the synthesis of nucleotides and their analogs, which are fundamental building blocks of nucleic acids and have significant therapeutic applications. acs.orgnih.gov The primary challenge in this process is the selective phosphorylation of a specific hydroxyl group in the presence of other reactive functionalities.

The mechanism of phosphorylation using an activating agent like a chlorophosphate involves the activation of the phosphate group, making it more susceptible to nucleophilic attack by the hydroxyl group of a nucleoside. ttu.ee In a general sense, the chlorophosphonate acts as an electrophilic phosphorus species. The lone pair of electrons on the oxygen atom of the nucleoside's hydroxyl group attacks the electrophilic phosphorus center of the chlorophosphonate. This is followed by the expulsion of the chloride ion, a good leaving group, leading to the formation of a new phosphoester bond.

Formation of Anhydrides and Mixed Anhydrides

This compound serves as an effective activating agent for carboxylic acids, facilitating the formation of both symmetrical and mixed anhydrides. The reaction is initiated by the nucleophilic attack of the carboxylate oxygen on the electrophilic phosphorus atom of the chlorophosphonate. This addition-elimination sequence results in the displacement of the chloride ion and the formation of a highly reactive acyloxyphosphonium intermediate.

In the formation of a symmetrical anhydride (B1165640), this intermediate reacts with a second equivalent of the carboxylate. The carboxylate oxygen attacks the carbonyl carbon of the activated acyl group, leading to the formation of the anhydride and the release of the phosphonate (B1237965) byproduct.

For the synthesis of mixed anhydrides, the acyloxyphosphonium intermediate is intercepted by a different carboxylate. The success of mixed anhydride synthesis often depends on controlling the reactivity of the participating carboxylic acids to prevent disproportionation into symmetrical anhydrides google.com. The use of phosphinic chlorides, such as diphenylphosphinyl chloride, has been shown to be advantageous in mixed anhydride synthesis as the nucleophile is more likely to attack the carbonyl group of the carboxylic acid rather than the phosphorus center, thus minimizing side reactions highfine.com. This principle is applicable to this compound, where the bulky biphenylene (B1199973) backbone can further direct the nucleophilic attack to the desired position.

The general mechanism for mixed anhydride formation is depicted below:

Activation: The carboxylic acid reacts with this compound in the presence of a base (e.g., a tertiary amine) to form the acyloxyphosphonium salt.

Nucleophilic Attack: A second, different carboxylic acid (as its carboxylate salt) attacks the carbonyl carbon of the activated acyl group.

Product Formation: This attack leads to the formation of the mixed anhydride and the corresponding phosphonate byproduct.

| Reactant 1 | Reactant 2 | Reagent | Product | Typical Yield | Ref. |

| Carboxylic Acid A | Carboxylic Acid B | This compound / Base | Mixed Anhydride A-O-B | Good to Excellent | google.comhighfine.com |

| Carboxylic Acid | Carboxylic Acid | This compound / Base | Symmetrical Anhydride | High | nih.gov |

Interconversion Reactions Leading to Esters and Thioesters

The acyloxyphosphonium intermediate generated from the reaction of a carboxylic acid with this compound is a potent acylating agent for the synthesis of esters and thioesters.

Esterification: The esterification process involves the reaction of the acyloxyphosphonium intermediate with an alcohol. The alcohol's hydroxyl group acts as the nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of the phosphonate byproduct yield the desired ester. This method is particularly useful for the esterification of sterically hindered carboxylic acids or sensitive alcohols due to the mild reaction conditions. The use of related phosphorus-based activating agents has been well-documented for efficient esterification nih.gov.

Thioesterification: Similarly, thioesters can be synthesized by reacting the acyloxyphosphonium intermediate with a thiol. The thiolate anion is a potent nucleophile and readily attacks the activated carbonyl group to form the thioester. The synthesis of thioesters from carboxylic acids can also be achieved using acyloxyphosphonium salts as intermediates with a suitable sulfur transfer reagent researchgate.netnih.gov.

The general mechanism for ester and thioester formation is as follows:

Activation of Carboxylic Acid: The carboxylic acid is activated with this compound to form the acyloxyphosphonium salt.

Nucleophilic Attack: An alcohol or a thiol attacks the carbonyl carbon of the activated acyl group.

Product Formation: The tetrahedral intermediate collapses, eliminating the phosphonate byproduct and forming the corresponding ester or thioester.

| Carboxylic Acid | Nucleophile | Reagent | Product | Typical Yield | Ref. |

| R-COOH | R'-OH | This compound / Base | R-COOR' | High | nih.gov |

| R-COOH | R'-SH | This compound / Base | R-COSR' | Good to High | researchgate.netnih.gov |

Mechanistic Aspects of Aldoxime-to-Nitrile Conversion

This compound is an effective reagent for the dehydration of aldoximes to nitriles under mild conditions. The reaction proceeds through the activation of the aldoxime hydroxyl group by the chlorophosphonate.

The proposed mechanism involves the following steps:

Formation of the Oxime-Phosphonate Adduct: The nitrogen or oxygen atom of the aldoxime attacks the electrophilic phosphorus atom of this compound, forming a phosphonium (B103445) or phosphonate intermediate. In the presence of a base, the aldoxime is deprotonated, enhancing its nucleophilicity.

Elimination: The intermediate undergoes an elimination reaction. The base abstracts the proton from the carbon atom attached to the nitrogen, leading to the formation of the nitrile, the phosphonate byproduct, and water.

The use of phosphorus-based reagents, such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), for this transformation has been studied, and a similar mechanistic pathway is proposed nih.gov. The driving force for this reaction is the formation of the stable P=O bond in the phosphonate byproduct.

| Substrate | Reagent | Product | Typical Yield | Ref. |

| Aldoxime | This compound / Base | Nitrile | High | nih.gov |

Generation and Reactivity of Enol Phosphates

Enol phosphates are valuable synthetic intermediates and can be generated from ketones using this compound. The reaction is analogous to the Perkow reaction, where a trialkyl phosphite (B83602) reacts with an α-haloketone.

Generation of Enol Phosphates: The reaction of an enolate, generated from a ketone with a suitable base, with this compound leads to the formation of an enol phosphate. The enolate oxygen attacks the phosphorus atom of the chlorophosphonate, displacing the chloride ion.

A plausible mechanism involves:

Enolate Formation: A base abstracts an α-proton from the ketone to form the corresponding enolate.

O-Phosphorylation: The enolate oxygen attacks the electrophilic phosphorus center of this compound.

Chloride Displacement: The chloride ion is eliminated, yielding the enol phosphate.

Modified Perkow reactions have been developed for the synthesis of enol phosphates directly from ketones using P(III)-reagents in a one-pot procedure nih.govrsc.org.

Reactivity of Enol Phosphates: The enol phosphate possesses two primary reactive sites: the electrophilic phosphorus atom and the nucleophilic C=C double bond. The reactivity can be tuned by the substituents on the phosphorus atom and the enol moiety. They can participate in various transformations, including cross-coupling reactions and reactions with electrophiles. The study of lithium phospha-enolates has provided insight into the diverse reactivity of these species, which can act as either phosphorus-centered or oxygen-centered nucleophiles depending on the electrophile used nih.gov.

| Starting Material | Reagent | Intermediate | Product | Ref. |

| Ketone | Base, then this compound | Enolate | Enol Phosphate | nih.govrsc.org |

Intramolecular Cyclization Reactions

This compound is a powerful tool for promoting intramolecular cyclization reactions, most notably in the synthesis of β-lactams from β-amino acids.

Role in β-Lactam Synthesis from β-Amino Acids

The synthesis of the β-lactam ring, a core structural motif in many antibiotics, can be efficiently achieved through the cyclization of β-amino acids. This compound acts as an excellent condensing agent for this transformation. The use of diphenylphosphinic chloride, a closely related reagent, has been demonstrated to be highly effective in promoting β-lactam formation from β-amino acids, proceeding in high yields rsc.org.

The reaction involves the activation of the carboxylic acid group of the β-amino acid by the chlorophosphonate, followed by an intramolecular nucleophilic attack by the amino group.

Mechanistic Pathways of Ring Closure

The mechanism for the intramolecular cyclization of a β-amino acid to a β-lactam using this compound is as follows:

Activation of the Carboxyl Group: The carboxylic acid moiety of the β-amino acid reacts with this compound in the presence of a tertiary amine base. This forms a mixed anhydride-type active intermediate.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the β-amino group attacks the activated carbonyl carbon in an intramolecular fashion.

Ring Closure and Product Formation: This nucleophilic attack leads to the formation of a tetrahedral intermediate which then collapses to form the strained four-membered β-lactam ring, with the concomitant release of the phosphonate byproduct.

This method is advantageous due to its efficiency and the mild conditions required, which helps to preserve the stereochemical integrity of the starting β-amino acid. The intramolecular nature of the reaction often leads to high yields and selectivity.

| Substrate | Reagent | Product | Typical Yield | Ref. |

| β-Amino Acid | This compound / Base | β-Lactam | High | rsc.org |

Oxidative Coupling Processes in H-Phosphonate Chemistry

The initial step involves the oxidation of the P-H bond of an H-phosphonate diester to generate a highly reactive halophosphate intermediate. This is immediately followed by the second step, a nucleophilic displacement of the halide by an alcohol or an amine. nih.gov This method offers significant synthetic advantages, including the ability to generate diverse products from a single starting material. Furthermore, H-phosphonate monoester synthons are often more stable and easier to handle compared to building blocks used in other synthetic approaches like the phosphoramidite (B1245037) method. nih.gov

Mechanism of P-H Bond Oxidation and Halophosphate Formation

The foundational step of oxidative coupling is the conversion of the relatively stable H-phosphonate into a more reactive phosphorus species. This is achieved through an oxidation reaction that transforms the P-H bond into a P-X (where X is a halogen) bond, forming a halophosphate. This process was first described by Atherton and Todd, who utilized carbon tetrachloride as the oxidant in the presence of amine nucleophiles. nih.gov

More contemporary methods often employ iodine as the oxidant. researchgate.net The reaction of an H-phosphonate monoester with iodine generates a reactive iodophosphate intermediate. This intermediate is highly susceptible to nucleophilic attack. In some variations of this method, condensing agents such as triphenylphosphine (B44618) (PPh₃) and 2,2'-dipyridyl disulfide (PySSPy) are used to facilitate a simultaneous coupling and oxidation process. In such cases, detailed NMR analysis has shown that an S-(2-pyridyl) phosphorothioate (B77711) diester derivative can be formed as an initial intermediate, which then reacts with the nucleophile. acs.org

The general mechanism can be depicted as the activation of the H-phosphonate, making the phosphorus atom electrophilic and primed for subsequent reaction. The choice of oxidizing agent and reaction conditions is critical as it influences the formation and stability of the reactive intermediate.

Challenges and Solutions in Oxidative H-Phosphonate Coupling

While oxidative H-phosphonate coupling is a powerful synthetic tool, it is not without its challenges. A primary issue, particularly when using alcohols as nucleophiles, is the presence of even trace amounts of water. nih.gov Water can compete with the intended alcohol nucleophile, leading to the hydrolysis of the reactive halophosphate intermediate. This side reaction results in the formation of undesired byproducts and reduces the yield of the target phosphotriester. nih.gov

To address this challenge, several strategies have been developed. One effective solution involves the use of iodine as the oxidant in conjunction with a bulky chlorosilane in a pyridine (B92270) solvent. This combination has been shown to have a profound effect on suppressing side reactions and accelerating the rate of the desired oxidative coupling. nih.govresearchgate.netnih.gov The silylating agent likely reacts with any adventitious water, preventing it from interfering with the main reaction pathway. This modified protocol leads to a cleaner reaction profile and significantly higher yields of the phosphorylated products. researchgate.netnih.gov

Another challenge is the potential for transesterification or the formation of symmetrical diaryl phosphotriesters when using aryl H-phosphonates. It has been found that the order of reagent addition is critical. For the synthesis of unsymmetrical diaryl nucleoside phosphates, it is crucial to use a less acidic phenol (B47542) to prepare the initial H-phosphonate, while a more acidic phenol should be used in the subsequent oxidative coupling step to ensure the desired outcome. researchgate.net

Comparative Reactivity Studies with Related Organophosphorus Chlorides

The reactivity of this compound is significantly influenced by its cyclic structure, which imposes conformational constraints that are absent in its acyclic analogs, such as diphenyl chlorophosphonate. These structural differences lead to notable variations in reactivity, particularly in nucleophilic substitution and hydrolysis reactions.

Generally, cyclic phosphate and phosphonate esters exhibit significantly higher rates of hydrolysis compared to their acyclic counterparts. nih.govacs.orgresearchgate.net This rate enhancement is often attributed to the ring strain in the ground state of the cyclic compound. The phosphorus atom in the seven-membered ring of this compound is part of a dibenzo[d,f] nih.govacs.orgslideshare.netdioxaphosphepine system. This ring system is conformationally restrained. Nucleophilic attack on the phosphorus atom leads to a trigonal bipyramidal transition state, which can relieve some of the inherent ring strain, thus lowering the activation energy for the reaction compared to an acyclic system where such strain is not a factor. researchgate.net

The biphenyl (B1667301) backbone of this compound also imparts significant steric hindrance around the phosphorus center. nih.gov This steric bulk can influence the accessibility of the phosphorus atom to incoming nucleophiles. Compared to the relatively unhindered phenyl groups in diphenyl chlorophosphonate, the rigid, fused ring system of the biphenylene group presents a more defined and potentially more obstructive steric environment. nih.gov

The electronic effects of the biphenyl moiety also play a role. The two phenyl rings are connected, creating a conjugated system that can influence the electron density at the phosphorus atom. However, it is the steric and strain effects that are generally considered to be the dominant factors governing the differential reactivity between cyclic and acyclic organophosphorus chlorides. nih.gov

The table below provides a conceptual comparison of the reactivity between this compound and its acyclic analog, diphenyl chlorophosphonate, based on general principles of organophosphorus chemistry.

| Feature | This compound (Cyclic) | Diphenyl Chlorophosphonate (Acyclic) | Rationale |

| Susceptibility to Hydrolysis | Higher | Lower | Relief of ring strain in the transition state accelerates the reaction for the cyclic compound. acs.orgresearchgate.net |

| Reactivity in Nucleophilic Substitution | Generally Higher | Generally Lower | The inherent ring strain makes the phosphorus center more susceptible to attack that leads to a less strained transition state. researchgate.net |

| Steric Hindrance | Significant | Moderate | The rigid biphenyl backbone creates a more sterically demanding environment around the phosphorus atom compared to the freely rotating phenyl groups. nih.gov |

| Conformational Flexibility | Low | High | The fused ring system severely restricts conformational freedom. |

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a single, unique molecular formula. For 2,2'-Diphenylene chlorophosphonate (C₁₂H₈ClO₂P), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass, thereby confirming its identity. The advantage of HRMS lies in its ability to provide high-resolution full-scan data, which can also be used for retrospective analysis of non-target compounds without needing to re-run the sample. nih.gov

| Parameter | Value for this compound (C₁₂H₈ClO₂P) |

| Nominal Mass | 250 Da |

| Monoisotopic Mass | 249.9945 Da |

| Typical HRMS Accuracy | < 5 ppm |

| Expected [M+H]⁺ Ion | 250.9998 Da |

This table presents theoretical mass values for this compound, which would be confirmed experimentally using HRMS to validate the molecular formula.

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. wikipedia.orgwikipedia.org This separation occurs on a millisecond timescale as ions drift through a gas-filled tube under the influence of an electric field. nih.gov The time it takes for an ion to traverse the tube is its drift time, which is related to its rotationally averaged collision cross-section (CCS)—a value representing the ion's effective size and shape.

For a semi-rigid molecule like this compound, different conformers (spatial arrangements of the atoms) can exist. These conformers, while having the same mass, may present different shapes (e.g., a more compact vs. a more elongated structure) and thus have different CCS values. IMS-MS can separate these conformers, allowing for the characterization of the conformational landscape of the molecule in the gas phase. nih.gov This technique is particularly valuable for distinguishing between isomers that may be difficult to separate by chromatography or mass spectrometry alone. nih.gov

When this compound is present in a complex mixture, such as a reaction crude or an environmental sample, prior separation is essential for accurate analysis. Coupling chromatography with mass spectrometry provides a robust two-dimensional analytical approach. uoguelph.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for compounds that are volatile and thermally stable. uoguelph.ca The sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer for detection. Given the structure of this compound, it likely has sufficient volatility for GC analysis, which is a common method for many organophosphorus compounds. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for less volatile, thermally labile, or more polar compounds. uoguelph.ca Separation occurs in the liquid phase on a packed column before the eluent is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. nih.gov LC-MS is frequently used for the analysis of organophosphorus flame retardants and other non-volatile organophosphates from various matrices. nih.govmdpi.com

The choice between GC-MS and LC-MS depends on the specific properties of the analyte and the complexity of the sample matrix. uoguelph.ca Both techniques, when paired with HRMS, allow for the confident identification and quantification of this compound in intricate mixtures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. For a compound like this compound, advanced NMR techniques are indispensable for complete structural assignment.

While one-dimensional (¹H and ¹³C) NMR provides initial structural clues, two-dimensional (2D) NMR experiments are necessary to piece together the molecular puzzle.

Heteronuclear Multiple Bond Correlation (HMBC) : This experiment detects long-range (typically 2-4 bonds) correlations between heteronuclei, most commonly ¹H and ¹³C. For this compound, HMBC would be critical to establish connectivity across the phosphate (B84403) ester linkage, showing correlations from the protons on the biphenyl (B1667301) rings to the carbon atoms of the adjacent ring, as well as to the phosphorus atom itself (via ¹H-¹³C and ¹H-³¹P correlations).

2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) : This is a powerful but less sensitive experiment that directly reveals one-bond ¹³C-¹³C correlations. It provides an unambiguous carbon skeleton map, which would definitively confirm the connectivity of the biphenyl rings and the substitution pattern.

Residual Dipolar Couplings (RDCs) provide information on the relative orientation of bond vectors within a molecule, offering long-range structural constraints that are not available from more common NMR techniques like the Nuclear Overhauser Effect (NOE). nih.govwikipedia.org To measure RDCs, the molecule is dissolved in a medium that induces a slight degree of alignment with the external magnetic field, such as a liquid crystal. wikipedia.org This partial alignment prevents the complete averaging of through-space dipolar couplings. nih.gov

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for studying phosphorus-containing compounds. wikipedia.org The ³¹P nucleus has 100% natural abundance and a spin of ½, resulting in sharp signals and relatively straightforward spectra that are often recorded with proton decoupling. wikipedia.orghuji.ac.il

The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, including the nature of the substituents attached to it. slideshare.net For this compound, a single peak would be expected in the proton-decoupled ³¹P NMR spectrum. Its chemical shift would fall within a characteristic range for cyclic phosphonic acid chlorides, providing direct evidence of the phosphorus oxidation state and its bonding environment. In a proton-coupled spectrum, this signal would be split by nearby protons, providing additional connectivity information. huji.ac.il

| Phosphorus Compound Type | Typical ³¹P Chemical Shift Range (ppm) |

| PCl₃ | ~219 |

| (PhO)₃P | ~127 |

| PhPCl₂ | ~162 |

| Aryl Chlorophosphonate (Expected) | 50 - 90 |

This table shows representative ³¹P NMR chemical shifts for various organophosphorus compounds relative to 85% H₃PO₄. sjtu.edu.cn The expected range for this compound is estimated based on related structures, highlighting the diagnostic power of this technique.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of a compound. These techniques measure the vibrational frequencies of a molecule's bonds, which are unique and act as a molecular "fingerprint."

Infrared (IR) Spectroscopy

Key expected vibrational frequencies for this compound would include:

P=O Stretching: This is a very strong and characteristic absorption, typically appearing in the region of 1300-1250 cm⁻¹. The exact position can be influenced by the electronegativity of the substituents on the phosphorus atom.

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the phosphate ester linkage would be expected in the 1050-970 cm⁻¹ and 870-750 cm⁻¹ regions, respectively.

P-Cl Stretching: The stretching vibration of the phosphorus-chlorine bond is expected to appear in the range of 600-450 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the biphenyl backbone.

A representative table of expected major IR absorption bands is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1600-1450 | Medium-Strong |

| P=O Stretch | 1300-1250 | Strong |

| P-O-C Asymmetric Stretch | 1050-970 | Strong |

| P-O-C Symmetric Stretch | 870-750 | Medium |

| P-Cl Stretch | 600-450 | Medium-Strong |

This table is illustrative and based on characteristic vibrational frequencies of similar functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of a molecule. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the biphenyl rings and the P-O-P symmetric stretch, which are often strong in the Raman spectrum. The P=O stretching vibration would also be observable.

Integration of Computational Chemistry in Structure Elucidation (CASE)

The integration of computational chemistry has become an indispensable tool for the structural elucidation of complex molecules. Computer-Assisted Structure Elucidation (CASE) systems leverage spectroscopic data to generate and rank possible chemical structures.

Algorithm-Based Structure Generation from Spectroscopic Data

Modern CASE programs utilize a variety of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HMBC, HSQC), as well as mass spectrometry (MS) and infrared (IR) spectroscopy, to determine the constitution of a molecule. azom.com For a compound like this compound, the process would involve:

Data Input: The molecular formula (C₁₂H₈ClO₃P) obtained from high-resolution mass spectrometry is a critical starting point. rsc.org Experimental 1D and 2D NMR data would then be inputted into the CASE program.

Fragment Generation: The software analyzes the spectroscopic data to identify structural fragments. For instance, ¹³C NMR and DEPT experiments would reveal the number of quaternary, CH, CH₂, and CH₃ groups. The IR data would suggest the presence of P=O, P-O-C, and P-Cl bonds.

Structure Assembly: The program then uses correlation data from 2D NMR experiments (like HMBC and COSY) to connect these fragments, generating a set of candidate structures consistent with the observed correlations. azom.com

Prediction and Ranking: For each generated candidate structure, the software can predict its spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) using empirical rules or more sophisticated quantum mechanical calculations. These predicted spectra are then compared with the experimental data, and the candidate structures are ranked based on the goodness of fit.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting molecular properties, including vibrational frequencies. By calculating the vibrational frequencies of a proposed structure, a theoretical IR or Raman spectrum can be generated. This theoretical spectrum can then be compared with the experimental spectrum to validate the proposed structure. For organophosphorus compounds, specific scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data.

The table below illustrates how DFT-calculated vibrational frequencies for a candidate structure of this compound could be compared with experimental IR data.

| Vibrational Mode | Experimental IR (cm⁻¹) (Hypothetical) | Calculated DFT (cm⁻¹) (Scaled) | Assignment |

| ν(C-H) | 3065 | 3068 | Aromatic C-H stretch |

| ν(C=C) | 1595 | 1598 | Aromatic ring stretch |

| ν(P=O) | 1280 | 1285 | Phosphoryl stretch |

| νas(P-O-C) | 1030 | 1035 | Asymmetric P-O-C stretch |

| νs(P-O-C) | 810 | 815 | Symmetric P-O-C stretch |

| ν(P-Cl) | 550 | 555 | P-Cl stretch |

This table presents a hypothetical comparison to demonstrate the methodology.

The synergy between experimental spectroscopic data and computational analysis provides a powerful and robust approach for the unambiguous structural elucidation of complex molecules like this compound. While experimental data for this specific compound are not widely published, the methodologies described here represent the state-of-the-art approach for such an investigation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is an ideal method for exploring the intricacies of organophosphorus compounds. DFT calculations can be used to predict a wide range of properties, from molecular geometries to reaction energetics, providing a detailed picture of the molecule's behavior.

Computational Analysis of Reaction Pathways and Transition States

A significant application of DFT is the elucidation of reaction mechanisms. For 2,2'-Diphenylene chlorophosphonate, a key reaction of interest would be its interaction with nucleophiles, given the reactive P-Cl bond. Computational chemists can model the reaction pathway of, for example, its hydrolysis or its reaction with an alcohol. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The process would involve:

Geometry Optimization: Calculating the lowest energy structure for all species involved in the reaction.

Transition State Searching: Locating the saddle point on the potential energy surface that represents the energy barrier for the reaction. This is often the most computationally intensive part of the study.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the found transition state correctly connects the reactants and products.

For a hypothetical reaction, the energetic profile can be mapped out, as illustrated in the table below. Such studies on similar phosphine-catalyzed reactions have been performed, detailing the multi-step processes of nucleophilic substitution and subsequent intramolecular reactions. rsc.org The computational results for these analogous systems often show that specific pathways are more favorable, which helps in understanding the chemoselectivity of the reactions. rsc.org

Table 1: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: These values are hypothetical and for illustrative purposes only, as specific data for this compound is not available in the searched literature.)

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Nucleophile) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +10.5 |

| 5 | Products | -20.1 |

Exploration of Electronic Structure and Bonding Characteristics

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO is likely to be centered on the phosphorus atom, specifically on the σ* orbital of the P-Cl bond, making it susceptible to nucleophilic attack. The HOMO may be distributed across the biphenyl (B1667301) rings.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution, highlighting the electrophilic nature of the phosphorus atom and the nucleophilic regions, likely on the oxygen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method provides quantitative insights into bonding interactions and charge distribution.

For this compound, an NBO analysis would quantify:

Natural Atomic Charges: It would reveal a significant positive charge on the phosphorus atom and negative charges on the oxygen and chlorine atoms, confirming the high polarity of the P-Cl and P=O bonds.

Hybridization: The analysis would detail the hybridization of each atom's orbitals in forming bonds.

Table 2: Representative Natural Population Analysis (NPA) Charges from NBO Analysis (Note: These values are illustrative, based on general knowledge of similar functional groups, as specific data for this compound is not available in the searched literature.)

| Atom | Natural Charge (e) |

| P | +1.5 to +2.0 |

| O (in P=O) | -0.8 to -1.2 |

| O (ester) | -0.6 to -0.9 |

| Cl | -0.4 to -0.7 |

| C (attached to O) | +0.3 to +0.6 |

Kinetic and Thermodynamic Parameters of Chemical Transformations

Beyond the static picture of molecular structure, computational chemistry can predict the dynamic behavior of molecules in chemical reactions.

Theoretical Prediction of Activation Energies and Reaction Rates

Using the energy of the transition state relative to the reactants, the activation energy (ΔG‡) for a reaction can be calculated. This value is fundamental to predicting the reaction rate using Transition State Theory (TST). While precise rate constants are challenging to compute due to their sensitivity to the level of theory and solvent effects, relative rates between competing pathways can often be predicted with high confidence.

For the reactions of this compound, computational studies could determine which nucleophiles would react faster or which reaction pathway is kinetically favored. The temperature dependence of the reaction rate can also be modeled using principles like the Arrhenius equation, where the activation energy is a key parameter. mdpi.com Kinetic models for phosphorylation cycles have been developed, providing a systematic approach to understanding these complex biological processes. nih.gov

Computational Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms. It measures the change in reaction rate upon isotopic substitution at a particular atomic position. Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species.

For example, in a reaction involving the cleavage of a C-H bond, substituting the hydrogen with deuterium (B1214612) would lead to a primary KIE. In the context of this compound, one might study the secondary KIEs for nucleophilic attack by isotopically labeling atoms in the nucleophile or the electrophile to gain further insight into the structure of the transition state. Computational studies on other systems have successfully computed KIE values that are in good agreement with experimental data, thereby validating the proposed reaction mechanism.

Spectroscopic Property Prediction and Validation

The intersection of computational chemistry and experimental spectroscopy provides a powerful framework for the detailed structural elucidation and electronic characterization of molecules like this compound. Theoretical calculations, particularly those employing Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters. The comparison of this theoretical data with experimental results serves as a crucial validation of the computational models and provides deeper insights into the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are a cornerstone of computational spectroscopy. For this compound, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with a DFT functional such as B3LYP and a suitable basis set, would be employed to predict the ¹H, ¹³C, and ³¹P NMR chemical shifts.

The predicted values would then be compared against experimentally obtained spectra. Discrepancies and correlations between the theoretical and experimental data can illuminate subtle electronic and conformational effects within the molecule. For instance, the chemical shifts of the aromatic protons and carbons in the biphenyl moiety are sensitive to the dihedral angle between the two phenyl rings, and a close match between calculated and experimental values can help to confirm the molecule's preferred conformation in solution.

Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts (Hypothetical Data)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ³¹P | Value not available | Value not available |

| ¹³C (C-O) | Value not available | Value not available |

| ¹³C (Aromatic) | Value not available | Value not available |

| ¹H (Aromatic) | Value not available | Value not available |

Note: The table above is a template. Specific experimental and theoretical values for this compound are not available in the conducted research.

Infrared (IR) Spectroscopy:

Computational methods are also extensively used to predict the vibrational frequencies of molecules. A frequency calculation using DFT would yield the theoretical IR spectrum of this compound. This calculated spectrum would show characteristic vibrational modes, including the P=O and P-Cl stretching frequencies, as well as the aromatic C-H and C-C stretching and bending vibrations.

The comparison of the calculated frequencies with an experimental FT-IR spectrum is a critical step in validating the computed molecular geometry. Often, calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, a scaling factor is commonly applied to the computed frequencies to improve the agreement with experimental data.

Interactive Data Table: Predicted vs. Experimental IR Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| P=O stretch | Value not available | Value not available |

| P-Cl stretch | Value not available | Value not available |

| C-O stretch | Value not available | Value not available |

| Aromatic C-H stretch | Value not available | Value not available |

Note: The table above is a template. Specific experimental and theoretical values for this compound are not available in the conducted research.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would be used to determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The predicted UV-Vis spectrum would then be compared to the experimentally measured spectrum. This comparison helps to understand the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and to identify the molecular orbitals involved. The solvent environment can significantly influence UV-Vis spectra, and computational models can account for this through the use of Polarizable Continuum Models (PCM).

Interactive Data Table: Predicted vs. Experimental UV-Vis Absorption Maxima (Hypothetical Data)

| Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π→π | Value not available | Value not available |

| n→π | Value not available | Value not available |

Note: The table above is a template. Specific experimental and theoretical values for this compound are not available in the conducted research.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Role in Polymer Synthesis and Materials Development

The quest for advanced polymers with superior thermal stability, flame retardancy, and specific electronic properties has led researchers to explore novel monomers and condensing agents. Organophosphorus compounds, in particular, have been integrated into polymer backbones to enhance these characteristics.

Aromatic polyesters are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical strength. psu.edu However, their high melting points and poor solubility can make processing difficult. psu.edu The incorporation of bulky, non-coplanar structures into the polymer backbone is a common strategy to improve solubility and lower melting temperatures without compromising thermal stability. psu.edu

Phosphorus-containing reagents are pivotal in this area, not only for modifying polymer properties but also for facilitating the polycondensation reaction itself. While direct literature on the use of 2,2'-diphenylene chlorophosphonate as a primary condensing agent is scarce, the application of closely related phosphorus compounds in direct polycondensation is well-documented. For instance, phosphorus-containing monomers featuring the 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) group, a structure similar to the core of this compound, are used to synthesize aromatic polyesters with improved flame retardancy and solubility. psu.edu These DOPO-containing diols are polymerized with various aromatic dicarboxylic acids, sometimes using condensing agents like thionyl chloride/pyridine (B92270), to yield high-molecular-weight polyesters under milder conditions than traditional melt polycondensation. psu.edu

The general principle of direct polycondensation using phosphorus reagents involves the in-situ activation of carboxylic acids, enabling the reaction with alcohols or amines to proceed under mild conditions. This method avoids the need for high temperatures that can cause degradation. researchgate.net Given its reactive P-Cl bond, this compound could theoretically serve in a similar capacity, activating dicarboxylic acids to facilitate their reaction with diols or diamines for the synthesis of aromatic polyesters and polyesteramides, respectively. This approach would simultaneously incorporate the bulky, rigid biphenylphosphonate structure into the polymer, potentially enhancing thermal stability and flame resistance.

Table 1: Properties of Aromatic Polyesters Synthesized with DOPO-Containing Monomers This table illustrates the typical properties achieved for aromatic polyesters containing the related DOPO-moiety, synthesized via solution polycondensation.

| Polymer ID | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Char Yield at 700°C (%) |

| Polymer 3a | 0.54 | 180 | 360 | 19 |

| Polymer 3b | 0.61 | 194 | 382 | 26 |

| Polymer 3c | 0.48 | 188 | 385 | 32 |

| Data sourced from a study on phosphorus-containing polyesters prepared by polycondensation of a DOPO-containing diol with various aromatic dicarboxylic acids. psu.edu |

A wide variety of organic materials have been investigated as CILs, including small molecules, conjugated polymers, and non-conjugated zwitterionic polymers. rsc.orgnih.gov The ideal CIL should modify the work function of the cathode to better align with the lowest unoccupied molecular orbital (LUMO) of the electron acceptor material in the active layer. nih.gov Materials with polar functional groups, such as amines, alcohols, and phosphonates, can create a strong interfacial dipole that favorably alters the energy levels. nih.gov

While there is no specific research available on the use of this compound as a CIL, its molecular structure possesses features relevant for this application. The polar phosphonate (B1237965) group (P=O) could induce a favorable interfacial dipole. Furthermore, its rigid biphenyl (B1667301) structure could form a stable, uniform thin film. Phosphonate-containing compounds have been explored in materials for organic electronics, and phosphonium-functionalized polymers have been developed for use as alkaline anion exchange membranes, demonstrating their stability and electrochemical functionality. acs.org The investigation of small molecules like this compound or its derivatives as solution-processable CILs would be a logical extension of this research, potentially offering a cost-effective and efficient way to engineer the cathode interface in all-polymer solar cells and other organic devices. researchgate.netmdpi.com

Table 2: Performance of Polymer Solar Cells with Different Organic Cathode Interfacial Layers This table shows the impact of various organic CILs on the performance of polymer solar cells, demonstrating the importance of interface engineering. The device structure is typically ITO/PEDOT:PSS/Active Layer/CIL/Al.

| CIL Material | Power Conversion Efficiency (PCE, %) | Fill Factor (FF, %) | Short-Circuit Current (Jsc, mA/cm²) | Open-Circuit Voltage (Voc, V) |

| LiF (inorganic reference) | 7.51 | 67.8 | 15.01 | 0.74 |

| Alq₃ | 7.78 | 68.1 | 15.29 | 0.75 |

| BCP | 7.85 | 69.2 | 15.11 | 0.75 |

| TmPyPB | 7.96 | 69.8 | 15.34 | 0.76 |

| Data adapted from a comparative study on organic CILs in PTB7:PC₇₁BM-based polymer solar cells. rsc.org |

General Phosphonating Agent in Organic Transformations

The term "phosphonating agent" refers to a reagent that introduces a phosphonate group [-P(O)(OR)₂] or a related phosphorus moiety onto a molecule. These reactions are fundamental in organophosphorus chemistry due to the prevalence of phosphonates in medicinal chemistry and materials science. nih.gov this compound is a phosphorylating agent, a subclass of phosphonating agents, used to create phosphonate esters. lsu.edu

The synthesis of complex bioactive molecules, including natural products and their analogues, often requires mild and selective methods for bond formation. nih.govhawaii.edu Phosphonate groups are of particular interest as they are often used as stable, non-hydrolyzable mimics of phosphate (B84403) groups, which are ubiquitous in biology. nih.gov Reagents like this compound, with a reactive P-Cl bond, can react with nucleophiles such as alcohols and amines to form the corresponding phosphonate esters and phosphoramidates.

This reactivity is harnessed in the synthesis of phosphonate analogues of natural products. For example, in the synthesis of a phosphonate analogue of the natural acetylcholinesterase inhibitor cyclophostin, a key step involves the formation of a phosphorus-carbon bond, followed by cyclization to create the core structure. nih.gov While that specific synthesis used different phosphonate reagents, this compound represents a class of reagents suitable for such transformations, particularly for reacting with hydroxyl groups in complex intermediates. The general method for creating phosphonate derivatives often involves the reaction of an alcohol or amine with a phosphorus compound activated with a chlorine atom, similar to the structure of this compound. lsu.edu This approach has been used to create novel peptide mimics and other complex molecular architectures. lsu.edu

Development of Novel Reagents and Catalysts from the Compound Scaffold

The rigid, chiral-atropisomeric biphenyl backbone of this compound makes its core structure, dibenzo[d,f] psu.eduCurrent time information in Bangalore, IN.researchgate.netdioxaphosphepine, an attractive scaffold for developing specialized reagents and catalysts. By modifying the phosphorus center, new molecules with tailored properties can be created.

A prominent example is the development of ligands for asymmetric catalysis. The phosphorus(III) analogue of the title compound, 2,2'-biphenylene phosphorochloridite (6-chloro-6H-dibenzo[d,f] psu.eduCurrent time information in Bangalore, IN.researchgate.netdioxaphosphepine), is a key precursor for synthesizing bulky diphosphite ligands, such as BiPhePhos . wikipedia.org This is achieved by reacting the phosphorochloridite with a substituted biphenol. These diphosphite ligands are highly effective in rhodium-catalyzed hydroformylation, a large-scale industrial process for producing aldehydes from alkenes. wikipedia.org The defined steric bulk of the ligand, derived from the biphenyl scaffold, is crucial for achieving high regioselectivity and enantioselectivity in the catalytic reaction.

Furthermore, the broader dibenzo[d,f] psu.eduCurrent time information in Bangalore, IN.dioxepin scaffold has been used to create biphilic organophosphorus catalysts and chiral diphosphine ligands, such as (11aS)-Dibenzo[d,f] psu.eduCurrent time information in Bangalore, IN.dioxepin-1,11-diylbis[diphenylphosphine], for various transition-metal-catalyzed reactions. nih.govsigmaaldrich.com These catalysts leverage the unique geometry and electronic properties conferred by the fused ring system to control the outcome of chemical transformations. Although these examples start from the related P(III) or other derivatives, they highlight the value of the fundamental biphenyl-2,2'-diol-based phosphorus scaffold of this compound as a platform for designing sophisticated tools for modern organic synthesis.

Future Research Directions and Emerging Trends

Sustainable and Green Chemical Synthesis of Phosphonate (B1237965) Derivatives

The push towards green chemistry is a pivotal trend influencing the synthesis of phosphonate derivatives. rsc.orgrsc.orguef.fi The focus is on minimizing hazardous substances and increasing energy efficiency. uef.fi Research in this area is thriving on several fronts, including the development of novel synthetic methods and the pursuit of phosphorus recovery and recycling to address the classification of phosphorus as a critical raw material. rsc.orguef.fi

Key green synthetic methods that are gaining traction include:

Ultrasound-assisted synthesis: This method uses sonic waves to transmit energy, offering an eco-friendly alternative to conventional heating. It has been shown to produce comparable yields in significantly less time and at lower temperatures. For instance, the synthesis of tertiary α-amino phosphonates saw yields of 86% to 92% after just 15 minutes of sonication at 45°C, a significant improvement over the two hours at 100°C required by traditional methods. rsc.org

Microwave-promoted synthesis: Microwaves provide direct energy transfer to the reaction mixture, leading to faster reaction times and often solvent-free conditions. rsc.org The use of reusable catalysts, such as nano-SiO2-BF3, in microwave-assisted synthesis has demonstrated high yields (96% on the first run) and good reusability, underscoring the green credentials of this approach. rsc.org

Solvent-free synthesis and novel catalysts: Eliminating volatile and toxic organic solvents is a cornerstone of green chemistry. Many phosphonate syntheses are now being designed to proceed under solvent-free conditions. rsc.org The development of biosourced catalysts, or "ecocatalysts," from metal-hyperaccumulating plants, presents an innovative and environmentally benign approach to producing α-hydroxyphosphonates with high conversions and easy product purification. nih.gov Furthermore, protocols using benign solvent systems like polyethylene (B3416737) glycol (PEG) with a KI/K2CO3 catalytic system are being developed for the efficient synthesis of benzyl (B1604629) phosphonates at room temperature. frontiersin.org

These sustainable methods not only reduce the environmental footprint of chemical production but also often lead to improved efficiency and cost-effectiveness. rsc.orgfrontiersin.org

Design of Advanced Organophosphorus Scaffolds for Selective Reactivity

The design of novel organophosphorus scaffolds with tailored reactivity is a major frontier in the field. Researchers are moving beyond traditional structures to create complex, three-dimensional molecules capable of highly selective interactions and catalytic activities. The goal is to develop scaffolds that can act as positive allosteric modulators (PAMs) for receptors in the central nervous system, or as efficient scavengers for harmful organophosphates. nih.govnih.gov

One promising area is the creation of phosphonate-functionalized 1,2,3-triazoles, which have been identified as a new pharmacophore for developing treatments for neurological disorders. nih.govacs.org By systematically modifying chain length, substituent positions, and aromatic nuclei, researchers can fine-tune the modulatory activity of these scaffolds on specific receptors like the α7 nicotinic acetylcholine (B1216132) receptor. nih.govacs.org

Another critical application is the development of scaffolds for the decontamination of reactive organophosphates, such as nerve agents and pesticides. nih.gov Scientists have designed and screened libraries of α-nucleophile scaffolds, identifying lead compounds that can inactivate model organophosphates two to four times more rapidly than current decontamination agents. nih.gov Mechanistic studies reveal that the reactivity of these scaffolds is fundamentally linked to their core nucleophilicity and pKa. nih.gov Furthermore, phosphole-based π-conjugated systems are being explored as a unique class of electronic materials, with their properties tailored by installing self-assembly characteristics. yorku.ca

Exploration of Compound Derivatives in Supramolecular Chemistry

The ability of phosphonate derivatives to engage in self-assembly is opening new avenues in supramolecular chemistry and materials science. By combining the unique optoelectronic properties of organophosphorus building blocks with self-assembly features, researchers are creating novel "phosphole-lipids." yorku.canih.gov These molecules can form highly ordered soft materials such as liquid crystals and organogels. yorku.canih.gov

The resulting self-assembled structures exhibit intriguing properties not present in the individual molecular components, leading to the development of smart, functional materials that can respond to external stimuli. yorku.ca The relationship between the basic phosphorus chemistry, the resulting nano- or microstructure, and the material's energy transfer properties is a key area of current investigation. yorku.ca

Phosphonic acids are also instrumental in forming self-assembled monolayers (SAMs) on various surfaces, including silicon oxide. nih.gov These organized layers are created through the covalent attachment of the phosphonic acid headgroups to the substrate. nih.gov The study of these SAMs provides insights into surface modification and the creation of functional hybrid materials. The complexation capabilities of diphosphonic acids are also a subject of intense study, revealing a wide variety of coordination units and supramolecular networks depending on the ligand structure and the metal ions involved. researchgate.net

Development of High-Throughput Screening for Novel Reactions

High-Throughput Experimentation (HTE) is revolutionizing chemical discovery and optimization by allowing for the rapid, parallel execution of hundreds of reactions. youtube.com This approach is particularly powerful for tackling complex reaction optimizations where slight changes in parameters like ligands, solvents, or catalysts can have a dramatic impact. youtube.com By using multi-well plates and robotic automation, HTE enables a vast chemical space to be explored quickly and with minimal consumption of valuable reagents. youtube.comyoutube.com

HTE is being applied in several key areas of phosphonate research:

Reaction Discovery and Optimization: HTE platforms are used as a "first line of defense" to screen a wide array of conditions, helping to quickly identify the optimal parameters for a new transformation. youtube.com This accelerates the discovery of novel methodologies and provides deeper insights into reaction mechanisms. youtube.com

Library Synthesis: HTE facilitates the rapid synthesis of large collections of derivative compounds. These libraries are invaluable for screening for biological activity or specific physicochemical properties in drug and materials discovery programs. youtube.com

Functional Characterization: HTE assays have been developed to screen for specific enzymatic activities. For example, a high-throughput screen for phosphatase activity uses physiological substrates to detect the orthophosphate product, allowing for the functional characterization of large libraries of enzymes. nih.gov Similarly, HTS assays for lipid kinases like PI5P4Kα have been miniaturized and automated, enabling large-scale screening campaigns to identify new inhibitors. plos.org

The integration of HTE with automated synthesis and data analysis is expected to drastically alter the landscape of synthetic chemistry research. youtube.com

Integration of Machine Learning and AI in Phosphonate Research

Key applications of AI and ML in phosphonate research include:

Designing Novel Molecules: Deep generative models can learn from existing chemical data to design entirely new molecules with desired properties, such as low toxicity and biodegradability for agrochemicals. chemcopilot.comnih.gov For instance, ML frameworks are being used to predict organophosphorus molecules that have specific biological actions but are less toxic to humans. arxiv.org ML interatomic potentials (MLIPs) are also being used to investigate the complex nucleation and growth mechanisms of materials like calcium phosphate (B84403), providing insights crucial for biomaterial synthesis. nih.gov

Accelerating Discovery Cycles: AI can screen thousands of chemical structures virtually in a fraction of the time required for physical synthesis and testing, dramatically shortening the research and development cycle. chemcopilot.com In agrochemistry, AI is helping to predict how compounds will behave in the environment, improving safety assessments. chemcopilot.com

Optimizing Reactions: Intelligent algorithms can analyze the large datasets generated by HTE to identify optimal reaction conditions without direct human intervention. chemrxiv.org Robotic platforms driven by AI can plan and execute complex, multi-step syntheses, freeing up researchers' time and ensuring greater reproducibility. youtube.comreddit.com

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in situ spectroscopic techniques provide a real-time window into reacting systems, allowing for the monitoring of transient intermediates, reaction kinetics, and mechanistic pathways. spectroscopyonline.com

Several spectroscopic tools are particularly valuable for monitoring phosphonate reactions:

Mid-Infrared (IR), Near-Infrared (NIR), and Raman Spectroscopy: These techniques are powerful for tracking the concentration changes of reactants, products, and key intermediates directly within the reaction vessel. spectroscopyonline.com This eliminates the need for offline sampling, which can be problematic for analyzing unstable species. spectroscopyonline.com

In Situ Irradiated X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR): These advanced methods are used to probe the electronic states and charge transfer mechanisms in complex systems, such as photocatalytic heterojunctions. For example, in situ XPS and EPR have been used to confirm the charge transfer mechanism in novel photocatalysts designed for CO2 reduction, providing direct evidence for their enhanced efficiency. researchgate.net

Fluorescence Spectroscopy: The synthesis of novel fluorescent probes, such as phosphonofluoresceins, opens up new possibilities for spectroscopic applications. These compounds, which possess the biologically relevant phosphonate group, have unique spectral properties that can be exploited for live-cell imaging and as voltage-sensitive dyes. nih.gov

The implementation of these in situ monitoring tools is moving from the research laboratory to manufacturing environments, where they are critical for process analytical technology (PAT) initiatives aimed at ensuring product quality and process efficiency. spectroscopyonline.com

Q & A

Q. What are the common synthetic routes for 2,2'-diphenylene chlorophosphonate, and how can reaction conditions be optimized for academic-scale synthesis?

The compound is typically synthesized via cyclocondensation reactions using dibenzyl chlorophosphonate as a phosphorylating agent under anhydrous conditions. Key parameters include maintaining a nitrogen atmosphere to prevent hydrolysis, controlling stoichiometric ratios (e.g., 1:1 molar ratio of phosphorus precursor to aromatic diol), and using aprotic solvents like tetrahydrofuran (THF) at reflux temperatures (~80°C). Purification often involves column chromatography with silica gel and non-polar solvent systems (e.g., hexane/ethyl acetate) .

Q. How does this compound function as a phosphorylating agent in heterocyclic chemistry?

The compound acts as a reactive intermediate in forming phosphorus-containing heterocycles. Its chlorophosphonate group undergoes nucleophilic substitution with alcohols or amines, enabling the construction of fused bicyclic systems. For example, in synthesizing fungicidal heterocycles, it reacts with diols under basic conditions (e.g., triethylamine) to form phosphoester linkages, followed by cyclization at elevated temperatures (~100°C) .

Q. What are the critical handling and storage protocols for this compound in laboratory settings?

Due to its moisture sensitivity and potential hydrolysis, the compound must be stored under inert gas (argon or nitrogen) at –20°C in sealed, light-resistant containers. Handling requires glove-box or Schlenk-line techniques. Safety protocols include using PPE (gloves, goggles) and avoiding contact with water, as hydrolysis generates HCl, which can corrode equipment and compromise reaction integrity .

Advanced Research Questions

Q. What mechanistic insights explain the fungicidal activity of this compound derivatives?

Studies suggest its derivatives inhibit fungal acetylcholinesterase (AChE) by phosphorylating serine residues in the enzyme’s active site. This irreversible inhibition disrupts cholinergic signaling. Advanced assays (e.g., Ellman’s method with DTNB reagent) quantify AChE activity loss, while molecular docking simulations model interactions between the chlorophosphonate group and AChE’s catalytic triad .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different fungal strains?

Discrepancies may arise from species-specific enzyme variants or differential membrane permeability. Methodological solutions include:

- Comparative assays : Test across multiple strains (e.g., Fusarium vs. Aspergillus) under standardized MIC/MBC protocols.

- Metabolomic profiling : Use LC-MS to identify strain-specific detoxification pathways (e.g., glutathione conjugation).

- Structural analogs : Synthesize thiophosphonate derivatives (replacing Cl with S) to assess reactivity-activity relationships .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR spectroscopy : P NMR (δ 10–15 ppm for P=O groups) and H/C NMR for structural elucidation.

- X-ray crystallography : Resolve stereochemistry in crystalline derivatives (e.g., metal complexes).

- Mass spectrometry : High-resolution ESI-MS confirms molecular formulas, while tandem MS/MS identifies fragmentation patterns .

Q. How can structure-activity relationship (SAR) studies optimize the phosphonate scaffold for targeted applications?

Systematic modifications include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., –NO) at the phenyl rings to enhance electrophilicity.

- Heteroatom replacement : Replacing oxygen in the phosphonate group with sulfur to modulate hydrolysis kinetics.

- Hybrid systems : Fusing with quinolone or triazole moieties to enhance bioactivity breadth .

Q. What novel applications exist for this compound in materials science or organocatalysis?

Emerging uses include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.